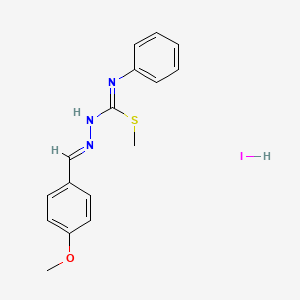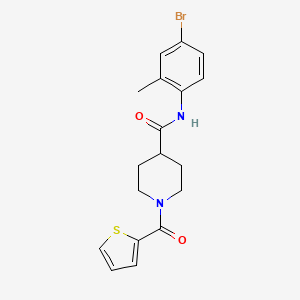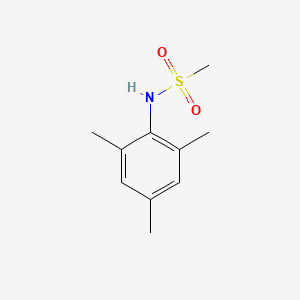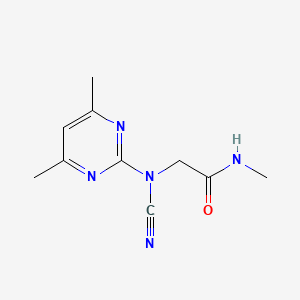
methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide, also known as MMBTHC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazones and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide has also been found to inhibit the activity of enzymes involved in viral replication, thus exhibiting antiviral activity. The antibacterial activity of methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
In addition to its therapeutic potential, methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation. methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide has also been found to modulate the expression of genes involved in cell signaling pathways, including the NF-κB pathway and the MAPK pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile compound that can be used in various assays to study different biological processes. Additionally, the synthesis of methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide is relatively simple and can be performed using standard laboratory equipment.
A limitation of using methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide in lab experiments is its potential toxicity. Although methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide has been shown to be relatively non-toxic in cell culture experiments, its toxicity in vivo has not been fully evaluated. Therefore, caution should be exercised when using methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide in animal studies.
Zukünftige Richtungen
There are several future directions for research on methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide. One area of interest is the development of methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide derivatives with improved therapeutic properties. Another area of research is the elucidation of the mechanism of action of methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide, which could lead to the development of new drugs targeting similar pathways. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide in vivo, which could pave the way for clinical trials.
Synthesemethoden
The synthesis of methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide involves the reaction of methyl N-phenylthiocarbamate with 4-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction takes place in ethanol and is followed by the addition of hydroiodic acid to form the hydroiodide salt of methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
Methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. In particular, methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to have antiviral activity against HIV-1 and herpes simplex virus type 1. Additionally, methyl N'-(4-methoxybenzylidene)-N-phenylhydrazonothiocarbamate hydroiodide has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
methyl N-[(E)-(4-methoxyphenyl)methylideneamino]-N'-phenylcarbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS.HI/c1-20-15-10-8-13(9-11-15)12-17-19-16(21-2)18-14-6-4-3-5-7-14;/h3-12H,1-2H3,(H,18,19);1H/b17-12+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKHJRNRZOCCME-KCUXUEJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=NC2=CC=CC=C2)SC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=NC2=CC=CC=C2)SC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(E)-(4-methoxyphenyl)methylideneamino]-N'-phenylcarbamimidothioate;hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)
![1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)
![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5694226.png)

![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)

![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)
